molecular formula C15H9BrCl2N2O B3098252 6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332531-40-4

6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B3098252
CAS RN: 1332531-40-4
M. Wt: 384.1 g/mol
InChI Key: HAYOMHKQYGGCKS-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, commonly referred to as BPQC, is a heterocyclic compound. It has been the focus of significant attention in scientific research. It is a part of the quinazoline family, which has been evaluated for their EGFR and HER2 inhibitory activity .


Synthesis Analysis

The synthesis of this compound involves the design and creation of five series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines . The synthesis protocols for the construction of this scaffold have been reported in the literature .


Chemical Reactions Analysis

The compound is part of a series that has been evaluated for their EGFR and HER2 inhibitory activity . Certain derivatives of this compound have shown remarkable cytotoxic efficacy against certain cell lines .

Scientific Research Applications

Photoluminescent Materials

One notable application of compounds related to 6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is in the development of photoluminescent materials. A study by Twaróg et al. (2020) explored the use of a similar quinoline-pyridine ligand in creating a copper(II) coordination polymer. This polymer demonstrated photoluminescent properties, showcasing potential in light-emitting devices and sensors. The addition of the pyridyl nitrogen atom, compared to previous analogues, led to the formation of a one-dimensional polymer rather than discrete molecules, enhancing its photoluminescent characteristics (Twaróg, Hołyńska, & Kochel, 2020).

Antimicrobial Agents

The compound has also been investigated for its potential in creating antimicrobial agents. Eweas et al. (2021) synthesized a series of 2-pyridyl quinazoline derivatives, starting from a compound similar to 6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride. These derivatives exhibited selective antibacterial activity against Gram-positive bacteria, suggesting a promising avenue for developing new antimicrobial drugs (Eweas, Abdallah, & Elbadawy, 2021).

Anti-platelet Activity

Another intriguing application is in the synthesis of neutral rhodium(III) complexes using substituted pyridine-quinoline ligands, closely related to 6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride. Margariti et al. (2020) reported that these complexes showed significant anti-platelet activity, inhibiting the action of the Platelet-Activating Factor (PAF). This discovery opens potential therapeutic avenues for treating diseases related to platelet activation and inflammation (Margariti, Papakonstantinou, Stamatakis, Demopoulos, Schnakenburg, Andreopoulou, Giannopoulos, Kallitsis, & Philippopoulos, 2020).

properties

IUPAC Name

6-bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClN2O.ClH/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYOMHKQYGGCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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